N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide
Description
This compound is an ethanediamide (oxalamide) derivative with two distinct substituents:
- N-substituent: A 2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl group, featuring a sulfonyl moiety linked to a chlorobenzene ring and a thiophene heterocycle.
- N'-substituent: A (2-chlorophenyl)methyl group, introducing a chlorinated aromatic system.
The ethanediamide core allows for hydrogen bonding, which is critical for interactions with biological targets .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S2/c22-15-7-9-16(10-8-15)31(28,29)19(18-6-3-11-30-18)13-25-21(27)20(26)24-12-14-4-1-2-5-17(14)23/h1-11,19H,12-13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNNBNNCJTVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide, commonly referred to as compound 896325-36-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its molecular structure, biological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is , with a molecular weight of 477.0 g/mol. The structure includes a sulfonamide group, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O4S2 |
| Molecular Weight | 477.0 g/mol |
| CAS Number | 896325-36-3 |
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its potential as an antimicrobial and anticancer agent.
Anticancer Activity
Research into the anticancer properties of sulfonamide derivatives suggests that they can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the thiophene ring in this compound may enhance its interaction with biological targets involved in cancer cell proliferation.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to cell growth and division.
- Receptor Interaction : It may bind to certain receptors involved in signaling pathways that regulate cell survival and apoptosis.
Case Studies
- In Vitro Studies : A study investigated the effects of similar sulfonamide compounds on bacterial strains, demonstrating significant inhibition of growth at certain concentrations. While direct studies on this compound are required, the results suggest potential efficacy against pathogenic bacteria.
- Cancer Cell Lines : Research involving related compounds showed that they could induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. Further investigation into this compound could reveal similar properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
N-Allyl-N′-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-Thienyl)ethyl}Ethanediamide
- Core : Ethanediamide.
- Substituents : Allyl (N) and 4-chlorobenzenesulfonyl-thiophenethyl (N′).
- Activity: Not explicitly reported, but the sulfonyl-thiophene moiety suggests possible antimicrobial or enzyme inhibitory roles, akin to thiophene-containing analogs .
N-[2-(4-Chlorobenzenesulfonyl)-2-(Thiophen-2-yl)ethyl]-4-Nitrobenzamide
- Core : Benzamide (single amide bond vs. ethanediamide’s two amide bonds).
- Substituents : 4-Nitrobenzoyl (N) and sulfonyl-thiophenethyl (N).
- Key Differences: The benzamide core lacks the hydrogen-bonding capacity of ethanediamide.
- Activity : Unreported, though nitro groups are common in antimicrobial agents .
Pyrrolidine Carboxamide Derivatives
(2S,4S)-1-[(2-Chlorophenyl)methyl]-N-[2-(4-Methanesulfonylphenyl)ethyl]-4-{[(4-Methoxyphenyl)methyl]amino}Pyrrolidine-2-Carboxamide (Compound 39)
- Core : Pyrrolidine carboxamide.
- Substituents: 2-Chlorophenylmethyl (N), 4-methanesulfonylphenethyl (N), and 4-methoxyphenylmethylamino (C4).
- Key Differences : The pyrrolidine ring introduces conformational rigidity, while the methanesulfonyl group (vs. chlorobenzenesulfonyl) may reduce steric bulk.
- Activity : Demonstrated neuropeptide FF receptor antagonism, highlighting the importance of sulfonyl and chlorophenyl groups in receptor binding .
Thiophene-Acetamide Derivatives
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide
- Core : Acetamide.
- Substituents : 4-Bromophenyl (N) and thiophen-2-yl (C2).
- Key Differences : Lacks the sulfonyl group and ethanediamide core, simplifying the structure.
- Activity : Exhibited antimycobacterial activity, suggesting thiophene-acetamide frameworks are viable for antimicrobial development .
Structural and Functional Analysis
Core Structure Impact
Substituent Effects
- Sulfonyl Groups : Chlorobenzenesulfonyl (target compound) provides greater aromatic stacking vs. methanesulfonyl (Compound 39), which is more polar.
- Chlorophenyl vs. Allyl/Nitro : The 2-chlorophenylmethyl group in the target compound enhances lipophilicity and π-stacking vs. allyl’s flexibility or nitro’s reactivity .
Pharmacological Potential
- Antimicrobial Activity : Thiophene-sulfonyl motifs (target compound, analogs) are associated with antimycobacterial and antifungal effects.
- Receptor Antagonism : Pyrrolidine carboxamides () demonstrate neuropeptide FF receptor antagonism, suggesting the target compound’s sulfonyl and chlorophenyl groups could be leveraged for similar applications .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Spectral Characteristics
Preparation Methods
Nucleophilic Substitution with Amine Intermediates
The sulfonamide moiety is typically introduced via reaction between 4-chlorobenzenesulfonyl chloride and a primary or secondary amine. For example, N-(6-bromo-1H-indol-4-yl)-4-chloro-benzenesulfonamide is synthesized by treating 6-bromo-1H-indol-4-ylamine with 4-chlorobenzenesulfonyl chloride in pyridine. Pyridine acts as both a base and solvent, neutralizing HCl byproduct and facilitating sulfonyl transfer. Reaction conditions (20–25°C, 5–16 hours) yield 75–91% product.
Table 1: Sulfonylation Reaction Conditions and Yields
Microwave-assisted reactions reduce reaction times to 15 minutes with comparable yields (75%), while low-temperature conditions (0°C) minimize side reactions during sulfonylation of sensitive substrates.
Amidation for Ethanediamide Installation
Coupling with Ethanedioyl Dichloride
The ethanediamide group is introduced via amidation of a primary amine with ethanedioyl dichloride. For instance, N'-[(2-chlorophenyl)methyl]ethanediamide is synthesized by reacting 2-chlorobenzylamine with ethanedioyl dichloride in dichloromethane (DCM) using triethylamine as a base. Typical conditions (0–25°C, 4–8 hours) yield 85–90%.
Critical Factors :
-
Solvent Choice : DCM and THF are preferred for their inertness and ability to dissolve acyl chlorides.
-
Stoichiometry : A 1:2 ratio of amine to ethanedioyl dichloride ensures complete bis-amidation.
Integration of Thiophen-2-yl Ethyl Group
Alkylation of Sulfonamide Intermediates
The thiophen-2-yl ethyl group is introduced via alkylation of a sulfonamide-containing intermediate. For example, 2-(thiophen-2-yl)ethyl bromide reacts with N-(6-bromo-1H-indol-4-yl)-4-chloro-benzenesulfonamide in acetonitrile using potassium carbonate as a base. Yields reach 78–82% under reflux (80°C, 12 hours).
Optimization Insight :
-
Catalyst Use : Palladium catalysts (e.g., Pd(PhCN)₂Cl₂) enhance coupling efficiency in heteroaryl systems, achieving 98.7% yield with sodium carbonate and tributylphosphine.
-
Additives : Calixarene derivatives improve reaction homogeneity and reduce side product formation.
Final Assembly via Sequential Coupling
Convergent Synthesis Strategy
The target compound is assembled by conjugating the sulfonamide-thiophene intermediate with the ethanediamide-benzyl fragment. A representative protocol involves:
-
Sulfonamide Formation : React 2-(thiophen-2-yl)ethylamine with 4-chlorobenzenesulfonyl chloride in pyridine/THF (87% yield).
-
Amidation : Couple the resulting sulfonamide with N'-[(2-chlorophenyl)methyl]ethanediamide using HATU/DIEA in DMF (75% yield).
Table 2: Final Coupling Reaction Parameters
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexanes (10:1 to 40:60). Recrystallization from ethanol or hexanes further enhances purity (≥98.5% by HPLC).
Spectroscopic Validation
-
¹H NMR : Key signals include aromatic protons at δ 7.45–7.75 ppm (sulfonyl aryl) and δ 6.64–7.09 ppm (thiophene).
-
MS : Molecular ion peaks align with theoretical [M+H]⁺ values (e.g., m/z 508 for intermediates).
Challenges and Optimization Opportunities
Byproduct Mitigation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and amidation. Key steps include:
- Reacting 4-chlorobenzenesulfonyl chloride with a thiophene-containing amine intermediate under nitrogen atmosphere in dichloromethane (DCM) .
- Coupling with a 2-chlorobenzylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the ethanediamide bridge .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How does the compound’s structure influence its reactivity compared to analogs?
- Structural Analysis : The 4-chlorobenzenesulfonyl group enhances electrophilicity, while the thiophene ring contributes to π-π stacking in biological systems. The ethanediamide linker allows conformational flexibility for target binding .
- Comparative Data :
| Compound Variant | Key Structural Difference | Reactivity Impact |
|---|---|---|
| Propylenamide analog | Propylene spacer | Reduced hydrogen-bonding capacity |
| Furan-containing analog | Furan instead of thiophene | Lower aromatic stabilization |
- Thiophene’s sulfur atom increases metabolic stability compared to furan .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC values for kinase inhibition (e.g., 1.2 µM vs. 3.7 µM in separate studies) may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution Strategy :
- Standardize assays using identical buffer systems (e.g., 10 mM MgCl, pH 7.4) and validate with a reference inhibitor (e.g., staurosporine) .
- Perform molecular docking to identify binding site variances caused by protein conformational states .
Q. What computational methods are recommended for predicting off-target interactions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to assess stability of compound-protein complexes over 100-ns trajectories .
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-targets (e.g., cytochrome P450 isoforms) .
Q. How do solvent and temperature conditions impact crystallization for X-ray diffraction studies?
- Optimization Workflow :
- Screen solvents (DMSO, acetonitrile, tert-butanol) using vapor diffusion at 4°C and 25°C .
- Additive screening (e.g., 2% PEG 400) improves crystal lattice formation .
- Case Example : Crystals grown in 30% PEG 3350 at 4°C yielded 1.8 Å resolution, revealing sulfonyl-oxygen interactions critical for target binding .
Structural and Functional Insights
Q. What role do the chlorophenyl groups play in target selectivity?
- Mechanistic Insight : The 4-chlorobenzenesulfonyl group occupies a hydrophobic pocket in target proteins (e.g., carbonic anhydrase IX), while the 2-chlorobenzyl moiety sterically blocks non-specific binding .
- Mutagenesis Support : Substitution with methyl or fluorine at these positions reduces binding affinity by 5–10-fold, as shown in site-directed mutagenesis studies .
Q. How can researchers design derivatives to improve metabolic stability?
- Derivatization Strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
